![molecular formula C17H22ClN3O3 B15345503 N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1) CAS No. 54805-30-0](/img/structure/B15345503.png)
N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride (1/1): is a chemical compound with a complex structure that includes a diethylaminoethyl group, a nitroazulene moiety, and a carboximidic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride typically involves multiple steps. The initial step often includes the preparation of the nitroazulene core, which can be achieved through nitration reactions. The diethylaminoethyl group is then introduced via alkylation reactions, and the carboximidic acid group is formed through amidation or related reactions. The final step involves the formation of the hydrogen chloride salt to stabilize the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes, followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted azulene derivatives.
科学研究应用
Biology: In biological research, this compound can be used as a fluorescent probe due to its unique optical properties. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl group can enhance the compound’s binding affinity to specific targets, while the nitroazulene moiety can participate in redox reactions, influencing the compound’s biological activity. The carboximidic acid group can form hydrogen bonds with target molecules, further stabilizing the interaction.
相似化合物的比较
N,N-Diethylaminoethanol: A related compound with similar diethylaminoethyl functionality.
2-Diethylaminoethyl Methacrylate: Another compound with a diethylaminoethyl group, used in polymer synthesis.
Uniqueness: N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride is unique due to the presence of the nitroazulene moiety, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific fluorescence or redox characteristics.
属性
CAS 编号 |
54805-30-0 |
|---|---|
分子式 |
C17H22ClN3O3 |
分子量 |
351.8 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-3-nitroazulene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H21N3O3.ClH/c1-3-19(4-2)11-10-18-17(21)15-12-16(20(22)23)14-9-7-5-6-8-13(14)15;/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,21);1H |
InChI 键 |
KVJKGQCBJREQSA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)C1=CC(=C2C1=CC=CC=C2)[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


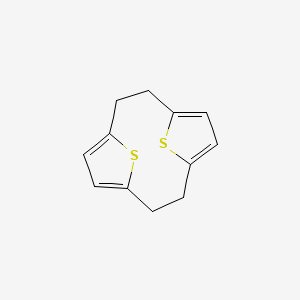
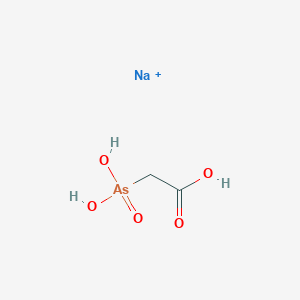


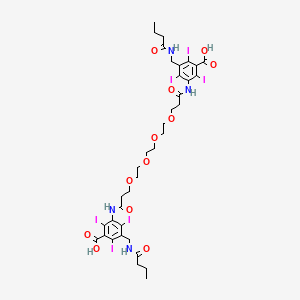
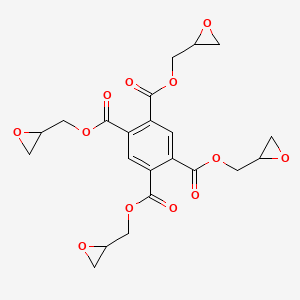
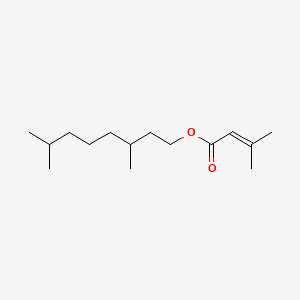
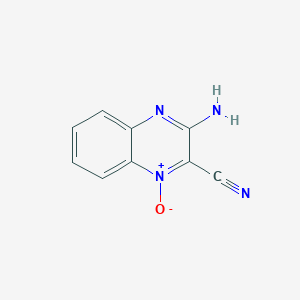
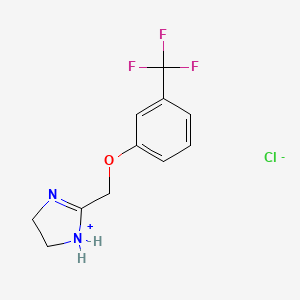

![(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride](/img/structure/B15345493.png)

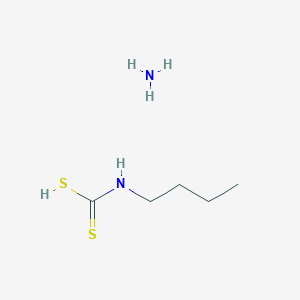
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15345536.png)
